Cas no 488728-06-9 (tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate)

Technical Introduction: tert-Butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate is a chiral piperidine derivative featuring a carbamate-protected amine group. Its stereospecific (3S,4S) configuration ensures precise reactivity in asymmetric synthesis, while the tert-butoxycarbonyl (Boc) group offers stability under basic conditions and selective deprotection under acidic conditions. The ethyl substituent at the 4-position enhances lipophilicity, potentially improving membrane permeability in pharmaceutical intermediates. This compound is valuable in medicinal chemistry for constructing constrained peptidomimetics or as a building block for bioactive molecules. Its well-defined stereochemistry and protective group compatibility make it a reliable intermediate for complex organic transformations.
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate structure
488728-06-9 structure
Product Name:tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate
CAS No:488728-06-9
MF:C12H24N2O2
MW:228.331163406372
CID:932125
PubChem ID:45095696
Update Time:2025-08-05

tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, [(3S,4S)-4-ethyl-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate
    • tert-butyl N-[cis-4-ethyl-3-piperidyl]carbamate
    • AT16153
    • starbld0018485
    • cis-3-(Boc-amino)-4-ethylpiperidine
    • PS-16034
    • E79927
    • 488728-06-9
    • tert-Butyl ((3S,4S)-4-ethylpiperidin-3-yl)carbamate
    • Inchi: 1S/C12H24N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10+/m0/s1
    • InChI Key: MPTWTCBZSJENGB-VHSXEESVSA-N
    • SMILES: O(C(C)(C)C)C(N[C@@H]1CNCC[C@@H]1CC)=O

Computed Properties

  • Exact Mass: 228.183778013g/mol
  • Monoisotopic Mass: 228.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 50.4Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZX0009-100MG
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate
488728-06-9 95%
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tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:488728-06-9)tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate
Order Number:A1087296
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:29
Price ($):1251.0
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Additional information on tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate

tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate (CAS No. 488728-06-9): An Overview of Its Structure, Properties, and Applications

tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate (CAS No. 488728-06-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and recent advancements in its use in drug development.

Chemical Structure and Properties

The chemical structure of tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate is defined by its chiral piperidine ring and tert-butyl carbamate group. The piperidine ring is a six-membered heterocyclic amine that plays a crucial role in the compound's biological activity. The tert-butyl carbamate group, on the other hand, serves as a protecting group for the amine functionality, which can be selectively removed under specific conditions to reveal the active amine.

The compound exhibits high stability and solubility in organic solvents, making it suitable for various synthetic transformations. Its chiral nature also imparts enantiomeric purity, which is essential for many pharmaceutical applications where stereoselectivity is critical.

Synthesis and Preparation

The synthesis of tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate typically involves several steps to achieve the desired enantiomeric purity. One common approach is to start with a racemic mixture of 4-ethylpiperidine and then resolve it using a chiral resolving agent. The resolved enantiomer is then protected with tert-butyl carbamate to form the final product.

Recent advancements in asymmetric synthesis have also led to more efficient methods for preparing this compound. For example, the use of chiral catalysts in asymmetric hydrogenation reactions has been reported to yield high enantiomeric excess (ee) values, simplifying the overall synthetic process.

Biological Activity and Therapeutic Potential

tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate has shown promising biological activity in various preclinical studies. One of its key applications is as an intermediate in the synthesis of drugs targeting central nervous system (CNS) disorders. The compound's ability to modulate neurotransmitter systems makes it a valuable candidate for developing treatments for conditions such as depression, anxiety, and neurodegenerative diseases.

A recent study published in the Journal of Medicinal Chemistry highlighted the role of this compound as a potent inhibitor of monoamine oxidase (MAO). MAO inhibitors are known for their antidepressant and neuroprotective effects, making this finding particularly significant. The study demonstrated that derivatives of tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate exhibited high selectivity and potency against MAO-A and MAO-B isoforms.

Clinical Trials and Future Directions

The therapeutic potential of compounds derived from tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate has led to several ongoing clinical trials. These trials aim to evaluate the safety and efficacy of these compounds in treating various neurological disorders. Preliminary results have been encouraging, with some compounds showing significant improvements in patient outcomes.

In addition to CNS disorders, there is growing interest in exploring the use of these compounds for other therapeutic areas such as pain management and inflammation. Researchers are also investigating the potential synergistic effects when combining these compounds with existing treatments to enhance their therapeutic benefits.

Conclusion

tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate (CAS No. 488728-06-9) is a versatile chiral compound with significant potential in pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for developing new drugs targeting CNS disorders and other therapeutic areas. Ongoing research and clinical trials continue to uncover new applications and improve our understanding of this important compound.

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Amadis Chemical Company Limited
(CAS:488728-06-9)tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate
A1087296
Purity:99%
Quantity:1g
Price ($):1251.0
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